molecular formula C17H19FN4O3 B8416729 7-(1,4-Diazabicyclo[3.2.1]octan-4-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

7-(1,4-Diazabicyclo[3.2.1]octan-4-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No. B8416729
M. Wt: 346.36 g/mol
InChI Key: ISAQBIWYAQHPKI-UHFFFAOYSA-N
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Patent
US04571396

Procedure details

A suspension of 2.06 g (6.28 mmol) 1-ethyl-7-ethanesulfonyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and 1.29 g (6.97 mmol) 1,4-diazabicyclo[3.2.1]octane dihydrochloride in 30 ml acetonitrile was treated with 3.10 g (20.4 mmol) 1,8-diazabicyclo[5.4.0]undec-7-ene. The resulting solution was stirred overnight and the precipitate which formed was filtered to afford 0.40 g of the title compound, mp 228°-229° C.
Name
1-ethyl-7-ethanesulfonyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:18])=[C:10](S(CC)(=O)=O)[N:11]=2)[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2].Cl.Cl.[N:25]12[CH2:32][CH:29]([CH2:30][CH2:31]1)[NH:28][CH2:27][CH2:26]2.N12CCCN=C1CCCCC2>C(#N)C>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:18])=[C:10]([N:28]3[CH:29]4[CH2:32][N:25]([CH2:31][CH2:30]4)[CH2:26][CH2:27]3)[N:11]=2)[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
1-ethyl-7-ethanesulfonyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Quantity
2.06 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(N=C12)S(=O)(=O)CC)F)=O)C(=O)O
Name
Quantity
1.29 g
Type
reactant
Smiles
Cl.Cl.N12CCNC(CC1)C2
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC(=C(N=C12)N1CCN2CCC1C2)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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